molecular formula C9H10O B2946104 Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one CAS No. 24770-83-0

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one

Cat. No. B2946104
CAS RN: 24770-83-0
M. Wt: 134.178
InChI Key: MJNSCGVCUOPNSW-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is a complex organic compound. It has a molecular formula of C9H8O2 and a molecular weight of 148.1586 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one and its related compounds has been reported in various studies. For instance, the metathesis of spiro cyclo[2.2.1]hept-2-ene-7,1’-cyclopropane and its co-metathesis with norbornene and 5-decene on homogeneous and heterogeneous catalytic systems were carried out . The reactions were shown to proceed with retention of the spirosystem .


Molecular Structure Analysis

The molecular structure of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one is quite complex. It involves a spirocyclic system, which is a system of two rings connected through a single atom . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one are quite interesting. As mentioned earlier, the metathesis of this compound and its co-metathesis with norbornene and 5-decene on homogeneous and heterogeneous catalytic systems were carried out . The reactions were shown to proceed with retention of the spirosystem .


Physical And Chemical Properties Analysis

The physical and chemical properties of spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-one include a molecular weight of 148.1586 . The compound has a complex structure that can be viewed in 2D or 3D .

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell proliferation and differentiation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and exhibit antibacterial activity. It has also been shown to exhibit anti-inflammatory activity, making it a potential target for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one for lab experiments include its ease of synthesis, its unique spirocyclic structure, and its wide range of biological activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one. One direction is to explore its potential as a drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, the synthesis of analogs of this compound could lead to the development of new and potent drugs with improved pharmacological properties.
Conclusion:
This compound is a cyclic organic compound with a unique spirocyclic structure. It has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and material science. Its wide range of biological activities, ease of synthesis, and unique structure make it an attractive target for drug discovery. Further studies are needed to fully understand its mechanism of action and identify its molecular targets. The synthesis of analogs of this compound could lead to the development of new and potent drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one involves the reaction of cyclopropanecarboxaldehyde with the methylene group of 1,3-cyclohexanedione in the presence of a base catalyst. This reaction leads to the formation of a spirocyclic intermediate, which is then oxidized to produce the final product. The synthesis of this compound is a relatively simple and efficient process, making it an attractive target for organic chemists.

Scientific Research Applications

Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Its unique spirocyclic structure makes it an attractive target for drug discovery, as it can serve as a scaffold for the development of new and potent drugs.

properties

IUPAC Name

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h1-2,6-7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNSCGVCUOPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CC(=O)C2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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